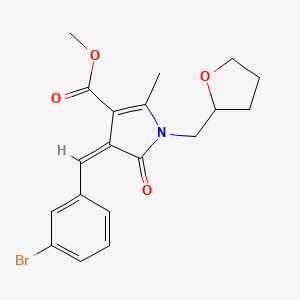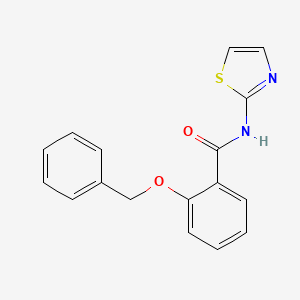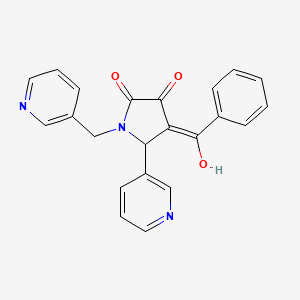![molecular formula C23H20N2O B5297574 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile](/img/structure/B5297574.png)
3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile, also known as MONNA, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. It belongs to the class of acrylonitrile derivatives and has been found to have a wide range of biochemical and physiological effects.
科学研究应用
3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been studied extensively in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. In particular, 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been shown to inhibit the replication of several viruses, including HIV-1, SARS-CoV, and MERS-CoV. This makes it a promising candidate for the development of new antiviral drugs.
作用机制
The mechanism of action of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile involves the inhibition of viral replication by targeting the viral envelope protein. It binds to a specific site on the envelope protein, preventing it from fusing with the host cell membrane. This inhibits the entry of the virus into the host cell and prevents viral replication. Additionally, 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been found to inhibit the activity of several enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 and 5-lipoxygenase. It also inhibits the activity of several enzymes involved in tumor growth, including matrix metalloproteinases. Additionally, 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been found to have anti-oxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile for lab experiments is its specificity for the viral envelope protein. This makes it a promising candidate for the development of new antiviral drugs. Additionally, its anti-inflammatory and anti-tumor properties make it a useful tool for studying the mechanisms of inflammation and tumor growth. However, one limitation of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile. One area of research is the development of new antiviral drugs based on 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile. Its specificity for the viral envelope protein makes it a promising candidate for the development of new drugs to treat viral infections. Another area of research is the study of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile's anti-inflammatory and anti-tumor properties. Understanding the mechanisms of these effects could lead to the development of new drugs to treat inflammatory diseases and cancer. Additionally, further research could be done to improve the solubility of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile in water, which would make it easier to work with in lab experiments.
合成方法
The synthesis of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile involves the condensation of 4-(4-morpholinyl)benzaldehyde with 2-naphthylacetonitrile in the presence of a base catalyst. The reaction yields 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile as a yellow powder, which can be purified by recrystallization. This synthesis method has been reported in several scientific publications, including the Journal of Organic Chemistry and the Journal of Medicinal Chemistry.
属性
IUPAC Name |
(E)-3-(4-morpholin-4-ylphenyl)-2-naphthalen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c24-17-22(21-8-7-19-3-1-2-4-20(19)16-21)15-18-5-9-23(10-6-18)25-11-13-26-14-12-25/h1-10,15-16H,11-14H2/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINRFLAWOAACPP-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-morpholin-4-ylphenyl)-2-naphthalen-2-ylprop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5297495.png)
![N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B5297505.png)
![ethyl {2,4-dioxo-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5297511.png)
![2-methyl-N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5297517.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide](/img/structure/B5297522.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B5297525.png)


![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5297566.png)
![5-imino-2-isopropyl-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5297582.png)
![3-methyl-7-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5297590.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5297598.png)

![N-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5297626.png)